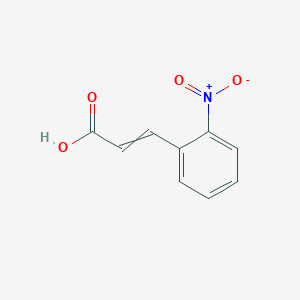3-(2-Nitrophenyl)prop-2-enoic acid
CAS No.:
Cat. No.: VC13332694
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C9H7NO4 |
|---|---|
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | 3-(2-nitrophenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12) |
| Standard InChI Key | BBQDLDVSEDAYAA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-] |
Structural and Molecular Characteristics
Molecular Architecture
3-(2-Nitrophenyl)prop-2-enoic acid belongs to the class of cinnamic acid derivatives, where the phenyl ring is substituted with a nitro group at the ortho position. The compound’s structure features a planar configuration due to the conjugation between the carboxylic acid group and the aromatic ring, stabilized by resonance. The nitro group at the 2-position introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | 3-(2-nitrophenyl)prop-2-enoic acid |
| CAS Number | 1013-96-3 |
| LogP | 1.85 (estimated) |
| Polar Surface Area | 83.12 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Preparation
Laboratory-Scale Synthesis
The primary synthetic route involves the oxidation of 3-(2-nitrophenyl)prop-2-enal using potassium permanganate () in an aqueous medium at room temperature. This method achieves high yields (75–85%) and avoids harsh conditions that could degrade the nitro group. The reaction mechanism proceeds via the formation of a diol intermediate, which is subsequently oxidized to the carboxylic acid.
Industrial Production
While large-scale production methods are less documented, continuous flow reactors have been proposed for analogous nitroaromatic compounds. These systems optimize temperature control (50–60°C) and reaction time, enhancing scalability and reproducibility.
Chemical Reactivity and Derivatives
Oxidation and Reduction Pathways
The compound’s double bond and nitro group enable diverse transformations:
-
Oxidation: Further oxidation of the double bond is limited due to the stabilizing effect of the nitro group.
-
Reduction: Catalytic hydrogenation () reduces the nitro group to an amine, yielding 3-(2-aminophenyl)prop-2-enoic acid, a precursor for pharmaceuticals.
Substitution Reactions
Biological Activities
Anticancer Properties
In vitro studies on similar nitroaromatic compounds demonstrate apoptosis induction in HeLa cells via reactive oxygen species (ROS) generation. While direct evidence for 3-(2-nitrophenyl)prop-2-enoic acid is limited, its structural motifs suggest comparable mechanisms.
Industrial and Pharmaceutical Applications
Drug Development
The compound serves as a scaffold for nonsteroidal anti-inflammatory drugs (NSAIDs) due to its similarity to ibuprofen and naproxen derivatives. Modifications to the nitro group or carboxylic acid moiety are being investigated to reduce gastrointestinal toxicity.
Agrochemical Uses
Nitro-substituted aromatics are prevalent in herbicides and fungicides. 3-(2-Nitrophenyl)prop-2-enoic acid’s stability under UV light makes it a candidate for slow-release formulations.
Recent Research and Future Directions
Computational Studies
Density functional theory (DFT) calculations predict strong electrophilic character at the nitro group, guiding the design of targeted covalent inhibitors. Molecular docking simulations suggest affinity for cyclooxygenase-2 (COX-2), aligning with its NSAID potential.
Sustainability Initiatives
Green chemistry approaches, such as photocatalytic synthesis using visible light, are being explored to minimize waste and energy consumption in production.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume